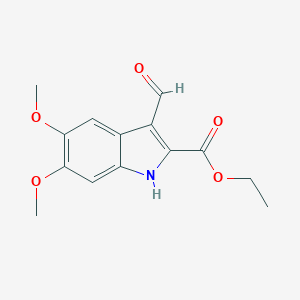

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Métodos De Preparación

The synthesis of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is a common choice . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

Condensation: The formyl group can participate in condensation reactions to form larger, more complex molecules.

Aplicaciones Científicas De Investigación

Chemistry

EFDMIC serves as a crucial building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions such as:

- Condensation Reactions : The formyl group can engage in condensation reactions to create larger, more complex molecules.

- Electrophilic Substitution : The electron-rich nature of the indole ring facilitates electrophilic substitution, making it useful for synthesizing derivatives with diverse functionalities.

Biology

EFDMIC has garnered attention for its biological activities, particularly in medicinal chemistry. Its applications include:

- Antiviral Properties : Studies indicate that EFDMIC can inhibit HIV integrase, an essential enzyme for viral replication . This inhibition occurs through chelation with magnesium ions at the active site.

- Anticancer Activity : Research has shown that EFDMIC can reduce cell viability in various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

- Antimicrobial Effects : EFDMIC exhibits significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Industry

In industrial applications, EFDMIC is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows for modifications that are beneficial in dye synthesis.

- Pharmaceuticals : The compound's biological properties make it a candidate for drug development targeting various diseases.

Case Study 1: HIV Integrase Inhibition

In a study focused on HIV integrase inhibition, EFDMIC was synthesized alongside several derivatives. The results indicated that structural modifications significantly enhanced inhibitory activity, emphasizing the importance of functional group positioning .

Case Study 2: Anticancer Activity Assessment

A comparative study evaluated the effects of EFDMIC on various cancer cell lines. The findings demonstrated that it effectively inhibited cell growth in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM. Flow cytometry analysis revealed enhanced caspase-3 activity, indicating apoptosis induction .

Mecanismo De Acción

The mechanism of action of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparación Con Compuestos Similares

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate: Similar structure but with a benzyl group, leading to different biological activities.

Ethyl 5-methylindole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

Ethyl indole-2-carboxylate: A simpler structure without the formyl and methoxy groups, used in different synthetic applications.

Actividad Biológica

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. The presence of functional groups such as methoxy and formyl enhances their solubility and reactivity, potentially leading to improved biological efficacy. This compound is noted for its antiviral, anticancer, and antimicrobial properties, making it a candidate for further research and development in therapeutic applications.

Target Interactions

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can modulate immune responses by affecting tryptophan metabolism, which is crucial in various inflammatory and autoimmune conditions.

- HIV Integrase : Recent studies indicate that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition is mediated through chelation with magnesium ions in the active site of the enzyme .

Biochemical Pathways

This compound influences several biochemical pathways:

- Kynurenine Pathway : By inhibiting IDO, the compound may alter the kynurenine pathway, which plays a role in immune regulation and neuroprotection.

- Cell Signaling : The compound may affect cellular signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties .

Antiviral Activity

Research has shown that indole derivatives exhibit significant antiviral effects. This compound demonstrates potential as an antiviral agent against HIV by inhibiting integrase activity with IC50 values reported as low as 0.13 μM for optimized derivatives .

Anticancer Properties

The compound has shown promising results in various cancer models:

- Cell Line Studies : In vitro studies have indicated that derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and alterations in cell cycle progression .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Apoptosis induction |

| Optimized derivative | HepG2 | 5.0 | Caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies report minimum inhibitory concentration (MIC) values against E. coli and Staphylococcus aureus ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial activity .

Case Studies

Case Study 1: HIV Integrase Inhibition

A recent study synthesized several derivatives of indole-2-carboxylic acid, including this compound. These compounds were evaluated for their ability to inhibit HIV integrase. The binding mode analysis revealed that structural modifications significantly enhanced inhibitory activity, highlighting the importance of functional group positioning on biological efficacy .

Case Study 2: Anticancer Activity Assessment

In a comparative study on various indole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated that it effectively reduced cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .

Propiedades

IUPAC Name |

ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)13-9(7-16)8-5-11(18-2)12(19-3)6-10(8)15-13/h5-7,15H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPAAASBWDKXRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.